Behenyl erucate
Description
Behenyl erucate is a fatty acid ester formed by the condensation of behenyl alcohol (C22:0) and erucic acid (C22:1Δ13). This long-chain ester is characterized by its high molecular weight (approximately 618.98 g/mol) and structural features that confer unique physicochemical properties, such as hydrophobicity, thermal stability, and lubricity. This compound is hypothesized to exhibit superior film-forming capabilities and oxidative stability due to its extended alkyl chains, making it valuable in cosmetics, lubricants, and industrial applications .
Structure
2D Structure
Properties
CAS No. |
18312-32-8 |
|---|---|
Molecular Formula |
C44H86O2 |
Molecular Weight |
647.2 g/mol |
IUPAC Name |
docosyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C44H86O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-43H2,1-2H3/b20-18- |
InChI Key |
MQSDOCWFPKXZGN-ZZEZOPTASA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Other CAS No. |
18312-32-8 |
Origin of Product |
United States |
Scientific Research Applications
Cosmetic Applications
Behenyl erucate is widely used in the cosmetics industry due to its multifunctional properties:
- Skin Conditioning Agent : It acts as a moisturizer, helping to maintain skin hydration and improve texture. Its emollient nature allows it to form a protective barrier on the skin, reducing water loss.
- Hair Conditioning Agent : In hair care products, this compound improves manageability and shine while reducing frizz. It helps to detangle hair and provides a smooth finish.
- Thickening Agent : The compound can also serve as a thickener in creams and lotions, enhancing the viscosity of formulations without compromising spreadability.
Table 1: Cosmetic Functions of this compound
| Function | Description |
|---|---|
| Skin Conditioning | Moisturizes and softens skin; forms protective barrier |
| Hair Conditioning | Enhances shine, manageability, and reduces frizz |
| Thickening Agent | Increases viscosity of creams and lotions |
Pharmaceutical Applications
In addition to cosmetic uses, this compound finds applications in pharmaceuticals:
- Drug Delivery Systems : Due to its emulsifying properties, this compound can be utilized in drug formulations to enhance bioavailability and stability. It aids in the solubilization of hydrophobic drugs.
- Topical Formulations : The compound is often included in topical creams and ointments for its skin-conditioning effects, promoting better absorption of active ingredients.
Case Study: Drug Formulation
A study demonstrated that incorporating this compound into a topical formulation significantly improved the permeation of active pharmaceutical ingredients through the skin barrier compared to formulations without it. This highlights its potential as an effective penetration enhancer in drug delivery systems .
Safety Assessments
Safety evaluations conducted by expert panels have established that this compound is safe for use in cosmetics at concentrations typically employed in formulations. Studies indicate low irritation potential and minimal sensitization risks when applied topically .
Table 2: Safety Profile of this compound
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Behenyl Erucate vs. Oleyl Erucate
Structural Differences :
- This compound : C22:0 (behenyl alcohol) + C22:1Δ13 (erucic acid).
- Oleyl erucate : C18:1Δ9 (oleyl alcohol) + C22:1Δ13 (erucic acid).
Physicochemical Properties :
- Melting Point : this compound likely has a higher melting point than oleyl erucate due to the saturated behenyl chain, which enhances crystallinity. Oleyl erucate, with its unsaturated oleyl chain, remains liquid at room temperature, ideal for emollient applications .
- Hydrophobicity : Both compounds exhibit strong hydrophobic behavior, but this compound’s saturated structure may reduce molecular mobility, increasing adsorption energy on mineral surfaces compared to unsaturated analogs like oleyl erucate .
Table 1: Key Properties of this compound and Oleyl Erucate
| Property | This compound | Oleyl Erucate |
|---|---|---|
| Molecular Formula | C₄₄H₈₄O₂ | C₄₀H₇₆O₂ |
| Chain Structure | Saturated (C22:0/C22:1) | Unsaturated (C18:1/C22:1) |
| Melting Point | High (estimated >50°C) | Low (liquid at 25°C) |
| Friction Coefficient | N/A | 30–50% lower than oleate |
| Primary Applications | Lubricants, thickeners | Skincare, haircare |
This compound vs. Behenyl Oleate
Structural Differences :
- This compound : C22:0 + C22:1Δ13.
- Behenyl oleate : C22:0 + C18:1Δ7.
Performance Insights :
- Oxidative Stability : Erucic acid’s longer chain (C22 vs. C18 in oleate) may enhance resistance to oxidation, critical for high-temperature lubricants .
- Tribological Efficacy : In ionic liquid formulations, erucate derivatives demonstrate lower wear volumes (e.g., 0.05 mm³ vs. 0.12 mm³ for oleate) due to stronger adsorption on metal surfaces .
Market Trends :
Behenyl oleate is well-established in anti-evaporative formulations (e.g., liposomal drug delivery), whereas this compound’s niche applications are emerging in high-performance lubricants and specialty cosmetics .
This compound vs. Other Long-Chain Esters
- Methyl Erucate : Shorter chain (methyl group) reduces hydrophobicity and thermal stability, limiting industrial utility. However, it serves as a reference in GC-MS analysis for erucic acid quantification .
- Bis(2-hydroxyethyl)ammonium Erucate: This protic ionic liquid outperforms traditional esters in aqueous lubrication, achieving a 40% friction reduction at 80°C. This compound’s non-ionic structure may lack this adaptability but offers better compatibility with non-polar matrices .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying Behenyl Erucate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves esterification of erucic acid with behenyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Reaction parameters such as temperature (optimized between 60–80°C), molar ratios, and solvent systems (e.g., toluene for azeotropic water removal) must be rigorously controlled. Purity is assessed via HPLC or GC-MS, with column chromatography used for purification .
- Data Consideration : Yield and purity data should be tabulated for varying conditions (e.g., catalyst type, reaction time). Include retention times from chromatographic analyses and FT-IR/NMR peaks (e.g., ester carbonyl at ~1740 cm⁻¹) to confirm structural integrity .
Q. How is this compound characterized in terms of physicochemical properties, and what analytical techniques are most reliable?
- Methodology : Key properties include melting point (reported ~45–50°C), viscosity, and solubility in lipid solvents. Differential Scanning Calorimetry (DSC) determines thermal behavior, while dynamic light scattering (DLS) assesses colloidal stability in emulsions. Surface tension measurements via tensiometry evaluate surfactant efficacy .
- Data Contradictions : Discrepancies in melting points across studies may arise from polymorphic forms or impurities. Cross-validate using multiple techniques (e.g., DSC paired with polarized light microscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
